1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea
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Overview
Description
1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and methoxy groups in the structure enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-b]pyridazine moiety , which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to predict the exact biochemical pathways it might affect. Given the wide applicability of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry , it’s likely that the compound could influence multiple pathways.
Preparation Methods
The synthesis of 1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, followed by further functionalization to introduce the urea moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as solvent-free synthesis and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The fluorine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has shown promise in preclinical studies for its anticancer, antiviral, and antibacterial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea include other imidazo[1,2-b]pyridazines with different substituents. For example:
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-furamide: This compound has a furamide group instead of a phenylurea group, which may alter its biological activity and chemical properties.
2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide: This compound contains a benzenesulfonamide group, which can impact its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-28-19-10-9-18-23-17(12-26(18)25-19)13-7-8-15(21)16(11-13)24-20(27)22-14-5-3-2-4-6-14/h2-12H,1H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYLHACEKSGYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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